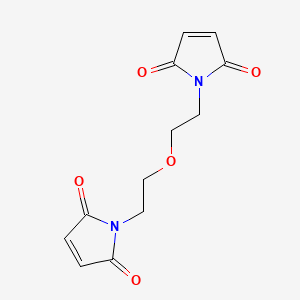
Cyclobutanone, 2,2-dichloro-3-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclobutanone, 2,2-dichloro-3-methyl- is a chemical compound with the molecular formula C5H6Cl2O. It is a derivative of cyclobutanone, where two chlorine atoms and one methyl group are substituted at the 2 and 3 positions, respectively.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclobutanone, 2,2-dichloro-3-methyl- can be synthesized through various methods. One common approach involves the [2 + 2] cycloaddition reaction, which is widely used for synthesizing cyclobutane derivatives . In this method, appropriate precursors undergo cycloaddition under controlled conditions to form the cyclobutane ring structure.
Another method involves the dialkylation of 1,3-dithiane with 1-bromo-3-chloropropane, followed by deprotection to the ketone using mercuric chloride (HgCl2) and cadmium carbonate (CdCO3) .
Industrial Production Methods
Industrial production methods for cyclobutanone, 2,2-dichloro-3-methyl- typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods may vary depending on the manufacturer and the intended application of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclobutanone, 2,2-dichloro-3-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the chlorine atoms and the methyl group, which can affect the reactivity and selectivity of the compound.
Common Reagents and Conditions
Oxidation: Cyclobutanone, 2,2-dichloro-3-methyl- can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions can occur at the chlorine atoms, where nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can replace the chlorine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can result in the formation of various substituted cyclobutanone derivatives.
Wissenschaftliche Forschungsanwendungen
Cyclobutanone, 2,2-dichloro-3-methyl- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural products.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of cyclobutanone, 2,2-dichloro-3-methyl- involves its interaction with molecular targets and pathways in biological systems. The presence of chlorine atoms and the methyl group can influence the compound’s reactivity and binding affinity to specific targets. The exact mechanism may vary depending on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Cyclobutanone, 2,2-dichloro-3-methyl- can be compared with other similar compounds, such as:
Cyclobutanone, 2-hydroxy-2-methyl-: This compound has a hydroxyl group instead of chlorine atoms, which affects its chemical properties and reactivity.
Cyclobutanone, 2,2-dichloro-3-methoxy-:
The uniqueness of cyclobutanone, 2,2-dichloro-3-methyl- lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
Eigenschaften
Molekularformel |
C5H6Cl2O |
|---|---|
Molekulargewicht |
153.00 g/mol |
IUPAC-Name |
2,2-dichloro-3-methylcyclobutan-1-one |
InChI |
InChI=1S/C5H6Cl2O/c1-3-2-4(8)5(3,6)7/h3H,2H2,1H3 |
InChI-Schlüssel |
QVUWEGPHLLWLSZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(=O)C1(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-[Hydroxy(phenyl)methyl]cyclopentanol](/img/structure/B13832072.png)




![2-Naphthalenecarboxamide, 1-hydroxy-N-[3-(4-morpholinyl)propyl]-](/img/structure/B13832095.png)


